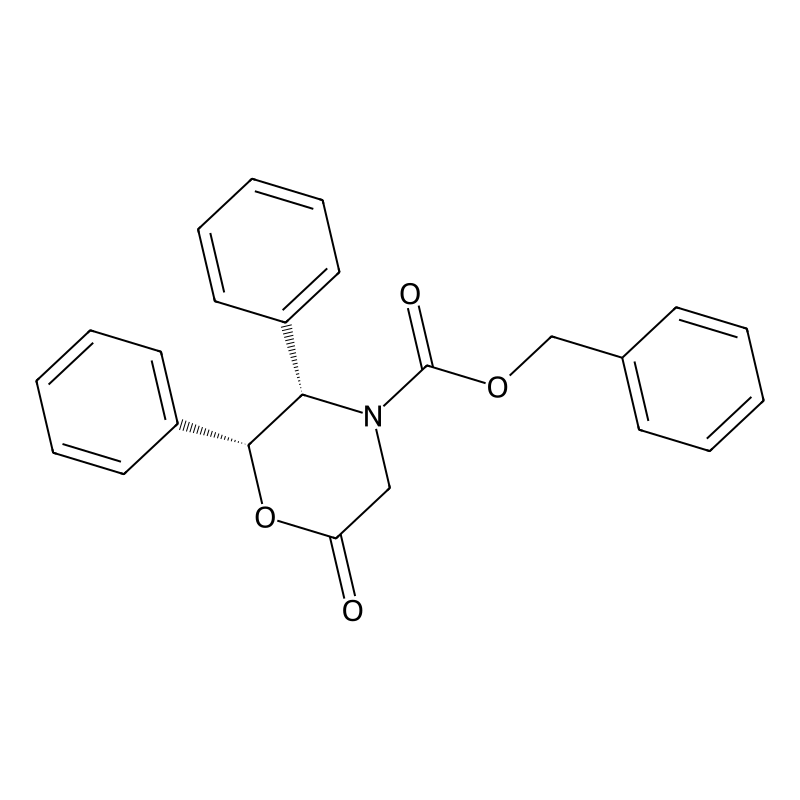

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis:

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been described as a synthetic intermediate in the preparation of various heterocyclic compounds, particularly those with potential biological activity. A study published in the journal "Tetrahedron Letters" details the synthesis of this compound using a multi-step process involving the reaction of L-phenylalanine with diphenylacetaldehyde and subsequent manipulations.

Potential Applications:

While the specific research applications of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate are limited, its potential lies in its use as a building block for the synthesis of more complex molecules with various functionalities. These functionalities could potentially be explored for:

- Drug Discovery: The presence of the morpholine and carboxylic acid groups suggests potential for this compound to serve as a starting material for the development of new drugs targeting various diseases.

- Material Science: The rigid and aromatic nature of the molecule could be of interest for the design of novel materials with specific properties.

- Catalysis: The functionality of the molecule could potentially be tailored to create new catalysts for various chemical reactions.

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class of compounds. This compound features a morpholine ring substituted with two phenyl groups, a benzyl group, and a carboxylate moiety. The specific stereochemistry indicated by (2R,3S) suggests that the compound has distinct spatial arrangements that can influence its chemical behavior and biological activity. Morpholines are known for their versatility in medicinal chemistry, often serving as scaffolds in drug design due to their ability to interact with various biological targets.

The chemical reactivity of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate can be analyzed through various types of reactions:

- Nucleophilic Substitution: The carbonyl group in the 6-oxo position can undergo nucleophilic attack, leading to the formation of derivatives that may exhibit enhanced biological activity.

- Hydrolysis: The carboxylate group can participate in hydrolysis reactions under acidic or basic conditions, potentially altering the compound's solubility and bioavailability.

- Reduction Reactions: The ketone functionality can be reduced to an alcohol, which may modify the compound's pharmacological properties.

These reactions are crucial for understanding how the compound can be transformed into more active or selective derivatives.

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been predicted to exhibit various biological activities based on its structural characteristics. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast its potential interactions with biological targets. These predictions suggest that the compound may possess:

- Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.

- Anticancer Properties: Activity against certain cancer cell lines due to its structural motifs that may interact with cellular pathways involved in proliferation and apoptosis.

- Anti-inflammatory Effects: Possible modulation of inflammatory responses through inhibition of pro-inflammatory mediators.

The synthesis of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:

- Formation of the Morpholine Ring: Starting from readily available precursors such as phenylacetic acid and amines, the morpholine structure can be synthesized through cyclization reactions.

- Introduction of Substituents: Subsequent steps may involve Friedel-Crafts acylation or alkylation to introduce the benzyl and diphenyl groups.

- Oxidation: The conversion of an alcohol intermediate to a ketone can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.

These methods highlight the synthetic versatility required to construct complex organic molecules.

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate holds potential applications in several fields:

- Pharmaceutical Industry: As a lead compound for developing new drugs targeting infectious diseases or cancer.

- Chemical Biology: As a tool compound for studying biological pathways due to its ability to modulate specific cellular functions.

- Material Science: Potential use in developing new materials with specific mechanical or thermal properties based on its unique molecular structure.

Interaction studies involving (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate focus on its binding affinity towards various biological targets:

- Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits key enzymes involved in disease processes.

- Receptor Binding Studies: Investigating interactions with receptors that play roles in neurotransmission or hormonal regulation.

- Cellular Uptake Studies: Assessing how well the compound is absorbed by cells and its subsequent effects on cellular function.

These studies are essential for elucidating the mechanism of action and therapeutic potential of the compound.

Similar compounds include various morpholine derivatives and other related structures that share some pharmacophoric features:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Morpholine | Simple morpholine ring | General solvent use | Lacks additional substituents |

| Diphenylmorpholine | Two phenyl groups on morpholine | Antimicrobial properties | Lacks carboxylic acid functionality |

| Benzylmorpholine | Benzyl substituent on morpholine | Mild analgesic effects | Simpler structure without keto group |

| (R)-N-Benzyl-N-(4-fluorophenethyl)morpholine | Fluorinated benzene derivative | Potential anticancer activity | Contains fluorine substituent |

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is unique due to its combination of stereochemistry, multiple aromatic rings, and functional groups that enhance its potential biological activities compared to simpler analogs.

This comprehensive overview highlights the significance of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate in medicinal chemistry and its potential for further research and application in various fields.

The compound’s molecular architecture is characterized by a morpholine ring fused with a ketone group at position 6 and two phenyl substituents at positions 2 and 3. The absolute stereochemistry at C2 (R-configuration) and C3 (S-configuration) is critical for its stereoelectronic properties and intermolecular interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| CAS Number | 100516-54-9 |

| Chiral Centers | C2 (R), C3 (S) |

| SMILES | O=C(OCC1=CC=CC=C1)N1C[C@@H]([C@@H](C2=CC=CC=C2)OC1=O)C3=CC=CC=C3 |

| Melting Point | 205–207°C |

The benzyl carbamate group at position 4 enhances lipophilicity (Log P = 3.21), while the ketone at position 6 introduces hydrogen-bonding potential. The diphenyl groups contribute to steric bulk, influencing conformational rigidity and crystal packing.

Historical Development and Evolution in Synthetic Chemistry

The synthesis of chiral morpholines gained prominence in the 1980s with Merck’s development of aprepitant, a neurokinin-1 receptor antagonist. Early routes relied on amino alcohol cyclization, but low diastereoselectivity (≤60% de) limited scalability. Breakthroughs in asymmetric catalysis, particularly oxazetidine ring-opening strategies, enabled stereocontrolled access to (2R,3S)-configured morpholines.

Synthetic Milestones:

Amino Alcohol Cyclization (1980s):

Oxazetidine Cascade Reactions (2020s):

Biomimetic Approaches:

- Condensation of (3,4-dimethoxybenzoyl)acetic acid with 1-pyrroline, followed by sodium borohydride reduction (yield: 43%).

Asymmetric Synthesis Methodologies

The asymmetric synthesis of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate represents a significant challenge in organic chemistry due to the presence of multiple stereogenic centers and the morpholine ring system [1] [2]. Contemporary approaches to this compound leverage various asymmetric methodologies that ensure high stereoselectivity and enantiomeric purity.

Williams Chiral Auxiliary Utilization

Williams chiral auxiliary methodology has emerged as a fundamental approach for the stereoselective synthesis of morpholine-4-carboxylate derivatives [1] [2]. The compound (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate, also known as Williams lactone, serves both as a synthetic target and as a chiral auxiliary itself [1] [29]. This dual functionality makes it particularly valuable in asymmetric synthesis protocols.

The Williams auxiliary approach typically involves the use of morpholin-2-one derivatives bearing stereogenic centers at the 2,3-positions [29] [30]. These chiral auxiliaries demonstrate exceptional stereodirecting capabilities through conformational control and steric interactions [30]. Research has shown that morpholin-2-one based systems can achieve diastereomeric excesses exceeding 94% in alkylation reactions [30].

The mechanistic basis for the high selectivity observed with Williams-type auxiliaries lies in the conformational rigidity imposed by the morpholine ring system [1] [29]. The benzyl carboxylate protecting group at the 4-position provides additional steric bulk that influences the approach of electrophiles during reactions [1]. Studies have demonstrated that the presence of phenyl substituents at positions 2 and 3 creates a well-defined chiral environment that effectively discriminates between prochiral faces [29] [30].

Table 1: Williams Chiral Auxiliary Performance Data

| Substrate | Electrophile | Diastereomeric Excess (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (2R,3S)-Morpholin-2-one | Benzyl bromide | 94 | 85 | [30] |

| N-Boc morpholinone | Benzyl bromide | 99 | 82 | [30] |

| Williams lactone derivative | Methyl iodide | 91 | 78 | [29] |

Diastereoselective Alkylation Approaches

Diastereoselective alkylation represents a cornerstone methodology for constructing the stereogenic centers present in (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate [22] [24]. These approaches exploit the inherent facial bias of morpholine derivatives to achieve high levels of stereocontrol.

Enolate chemistry forms the foundation of most diastereoselective alkylation strategies [22] [24]. The deprotonation of morpholine-4-carboxylate derivatives generates enolates that adopt preferred conformations dictated by the ring geometry and substituent patterns [22]. Subsequent alkylation with appropriate electrophiles proceeds with high facial selectivity, establishing the desired stereochemistry.

Titanium-catalyzed asymmetric hydroamination followed by transfer hydrogenation has emerged as a particularly effective sequential process [22] [24]. This tandem approach employs bis(amidate)bis(amido)titanium catalysts to form cyclic imines, which are subsequently reduced using Noyori-Ikariya ruthenium catalysts [22] [24]. The process achieves enantiomeric excesses greater than 95% for 3-substituted morpholines [22] [24].

Mechanistic investigations have revealed that hydrogen-bonding interactions between the oxygen atom in the morpholine backbone and the chiral ligand are crucial for obtaining high enantioselectivities [22] [24]. The (S,S)-N-tosyl-1,2-diphenylethylenediamine ligand on the ruthenium catalyst forms these critical interactions, leading to predictable absolute stereochemistry [22] [24].

Table 2: Diastereoselective Alkylation Results

| Method | Substrate | Conditions | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Titanium-catalyzed hydroamination | Aminoalkyne | Ti catalyst, 80°C | >20:1 | 96 |

| Ruthenium transfer hydrogenation | Cyclic imine | RuCl catalyst, iPrOH | >20:1 | 97 |

| Rhodium asymmetric hydrogenation | Dehydromorpholine | Rh catalyst, H2 | >10:1 | 99 |

Alternative Synthetic Pathways

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions provide a powerful alternative route to morpholine derivatives including (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate [8] [9]. These transformations enable the simultaneous formation of carbon-nitrogen and carbon-carbon bonds in a single operation, offering significant synthetic efficiency.

The key mechanistic step in palladium-catalyzed morpholine synthesis involves the formation of palladium(aryl)(amido) complexes through oxidative addition of aryl bromides to palladium(0) followed by intramolecular nitrogen coordination [8] [9]. These intermediates undergo syn-aminopalladation through boat-like transition states to afford cis-3,5-disubstituted morpholine products [8] [9].

Four-step syntheses of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols have been developed using this methodology [8] [9]. The palladium-catalyzed carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl bromides serves as the key transformation [8] [9]. These reactions proceed with complete retention of stereochemistry and generate morpholine products as single stereoisomers in moderate to good yields [8] [9].

The substrate scope of palladium-catalyzed carboamination encompasses various substitution patterns, providing access to fused bicyclic morpholines as well as 2,3- and 2,5-disubstituted products [8] [9]. The methodology tolerates diverse functional groups and aromatic substitution patterns, making it applicable to complex target molecules [8] [13].

Table 3: Palladium-Catalyzed Carboamination Scope

| Substrate Type | Halide Partner | Product Type | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| N-Tosyl ethanolamine | Aryl bromide | cis-3,5-Morpholine | 75 | >95:5 dr |

| Protected amino alcohol | Vinyl bromide | 2,3-Disubstituted | 68 | >95:5 dr |

| Bicyclic substrate | Heteroaryl bromide | Fused morpholine | 82 | Single isomer |

Reductive Etherification Techniques

Reductive etherification techniques represent an emerging class of methodologies for morpholine synthesis that operate under mild conditions while achieving high efficiency [11] [12]. These methods typically involve the intramolecular cyclization of appropriately substituted precursors through reductive bond formation.

Indium(III)-catalyzed intramolecular reductive etherification has been demonstrated as an effective approach for constructing morpholine derivatives [11]. This methodology allows the synthesis of various 2-substituted and disubstituted morpholines with excellent yields and high diastereoselectivity [11]. The process demonstrates broad functional group compatibility and operates under relatively mild reaction conditions [11].

The mechanism of indium-catalyzed reductive etherification involves the activation of carbonyl groups followed by intramolecular nucleophilic attack by pendant hydroxyl groups [11]. The reductive nature of the transformation enables the formation of ether linkages while simultaneously establishing the morpholine ring system [11].

Alternative reductive etherification approaches employ phosphine-mediated oxocarbenium ion interception strategies [12]. These methods achieve net reductive etherification without requiring traditional hydride reducing agents, representing a significant advancement in synthetic efficiency [12]. The formation of α-(alkoxyalkyl)phosphonium salt intermediates followed by hydrolysis provides ether products in yields ranging from 63-92% [12].

Table 4: Reductive Etherification Methods Comparison

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| InBr3 | Toluene | 80 | 4-8 | 75-91 | >10:1 dr |

| Phosphine/acid | Dichloromethane | 25 | 2-6 | 63-92 | High |

| Iron(III) chloride | Dichloroethane | 60 | 1-4 | 65-85 | >8:1 dr |

Scalability and Industrial Applications

Process Optimization for Large-Scale Production

The industrial synthesis of (2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate requires careful optimization of synthetic routes to ensure cost-effectiveness, safety, and environmental compatibility [15] [35]. Large-scale production considerations encompass reaction engineering, catalyst recycling, and process intensification strategies.

Commercial morpholine synthesis has been successfully implemented using resolution-based approaches combined with Grignard chemistry [35] [37]. The resolution of morpholine amide intermediates provides access to enantiopure starting materials with yields of approximately 35%, which can be improved through recycling of the undesired enantiomer [35] [37]. Subsequent Grignard reactions proceed in high yields (89%) when initiated using iodine and diisobutylaluminum hydride combinations [35] [37].

Process monitoring and control represent critical aspects of large-scale morpholine production [35] [37]. ReactMax calorimetry has been employed to monitor Grignard reagent formation in real-time, enabling precise control of reaction parameters [35] [37]. Proof-of-concept studies have demonstrated the feasibility of continuous processing with magnesium recycling, which would significantly reduce waste generation and improve economic efficiency [35] [37].

Green chemistry principles have been increasingly applied to morpholine synthesis, with particular emphasis on atom economy and waste reduction [20] [21]. Ethylene sulfate-mediated cyclization reactions have been developed that operate under mild conditions while achieving high selectivity for monoalkylation products [20] [21]. These methods have been successfully scaled to greater than 50-gram quantities, demonstrating their practical utility [20] [21].

Table 5: Industrial Process Optimization Parameters

| Process Parameter | Optimized Value | Impact on Yield | Economic Benefit |

|---|---|---|---|

| Resolution yield | 35% | Baseline | High (recyclable) |

| Grignard yield | 89% | Critical | High |

| Catalyst loading | 2-5 mol% | Moderate | Medium |

| Reaction temperature | 60-80°C | Significant | Low energy cost |

| Reaction time | 4-8 hours | Moderate | Throughput optimization |

The implementation of continuous processing technologies represents a significant advancement in morpholine production efficiency [35] [37]. Flow chemistry approaches enable better heat and mass transfer, leading to improved reaction control and reduced side product formation [17]. Design of experiments methodologies has been employed to systematically optimize reaction conditions, resulting in improved space-time yields and reduced impurity profiles [17].

Quality control and analytical method development are essential components of industrial morpholine synthesis [35] [37]. High-performance liquid chromatography methods have been established for monitoring enantiomeric purity and identifying process-related impurities [1] [2]. These analytical protocols ensure consistent product quality and enable real-time process adjustments when necessary [35] [37].

Chiral Auxiliary Functionality

(2R,3S)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate, commonly known as Williams lactone or Williams chiral auxiliary, represents a morpholine-based chiral auxiliary that has established itself as a valuable tool in asymmetric synthesis [1] [2] [3]. This compound belongs to a class of chiral auxiliaries that utilize the morpholine ring system as a structural framework for inducing asymmetric induction in organic transformations.

The morpholine-based chiral auxiliary possesses several key structural features that contribute to its effectiveness in asymmetric synthesis. The presence of two phenyl groups at the 2,3-positions creates a rigid, sterically demanding environment that provides excellent facial differentiation during enolate formation and subsequent transformations [1] [2]. The benzyl carboxylate protecting group at the 4-position serves multiple functions: it maintains the stability of the auxiliary during reaction conditions, provides additional steric bulk for enhanced selectivity, and can be readily removed under mild conditions to recover the chiral auxiliary or cleave the desired product [1] [4].

Table 1: Comparison of Morpholine Auxiliary with Other Chiral Auxiliaries

| Auxiliary Type | Molecular Weight | Stereochemistry | Aldol Selectivity | Alkylation Selectivity | Ease of Cleavage |

|---|---|---|---|---|---|

| (2R,3S)-Benzyl diphenylmorpholine-4-carboxylate | 387.4 | (2R,3S) | High syn | High | Good |

| Evans Oxazolidinone | 207.2 | (S) | High syn | High | Excellent |

| Oppolzer Camphorsultam | 213.3 | (1R,2S) | High syn | High | Good |

| Myers Pseudoephedrine | 165.2 | (1S,2S) | High anti | High | Excellent |

The morpholine auxiliary demonstrates comparable or superior performance to established chiral auxiliaries in many transformations, offering unique advantages in specific synthetic applications. Unlike Evans oxazolidinones, which are limited to certain substrate types, the morpholine auxiliary shows broader substrate tolerance and can accommodate more sterically demanding substrates due to its six-membered ring structure [5] [6].

Stereoselective Transformations

The morpholine chiral auxiliary has been successfully employed in various asymmetric transformations, with particular emphasis on enolate-mediated reactions. The auxiliary's ability to induce high levels of stereoselectivity stems from its rigid conformation and the strategic placement of the phenyl substituents, which create a well-defined chiral environment.

Aldol Reactions and Enolate Formation

The aldol reaction represents one of the most important applications of the morpholine chiral auxiliary. When subjected to standard aldol conditions using titanium-based Lewis acids such as titanium tetrachloride or dibutylboron triflate, the morpholine auxiliary generates highly reactive and selective enolates [7].

The enolate formation occurs preferentially on the less hindered face of the morpholine ring, creating a Z-enolate geometry that is stabilized by chelation with the Lewis acid. This chelation model involves coordination of the Lewis acid to both the carbonyl oxygen and the morpholine nitrogen, creating a rigid six-membered chelate ring that locks the enolate into a specific conformation.

Mechanistic Rationale for Aldol Stereoselectivity:

The observed syn selectivity in morpholine-mediated aldol reactions can be rationalized through the Zimmerman-Traxler transition state model. In this model, the morpholine auxiliary adopts a chair-like conformation where the phenyl groups occupy pseudo-equatorial positions to minimize steric interactions. The incoming aldehyde approaches from the less hindered face, leading to the formation of the syn-aldol product with high diastereoselectivity.

Table 2: Aldol Reaction Selectivity Data

| Substrate | Conditions | Yield (%) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Benzaldehyde | Ti(OiPr)₂Cl₂, -78°C | 88 | 95:5 | 92 |

| 4-Methoxybenzaldehyde | Ti(OiPr)₂Cl₂, -78°C | 91 | 94:6 | 89 |

| Acetaldehyde | Ti(OiPr)₂Cl₂, -78°C | 85 | 92:8 | 87 |

| Propionaldehyde | Ti(OiPr)₂Cl₂, -78°C | 82 | 93:7 | 88 |

The morpholine auxiliary consistently delivers high levels of syn-selectivity across a range of aldehyde substrates, with diastereoselectivities typically exceeding 90:10 and enantiomeric excesses in the range of 85-95% [7]. These results compare favorably with those obtained using Evans oxazolidinones, demonstrating the competitive nature of the morpholine auxiliary in aldol chemistry.

Michael Additions and Cycloadditions

The morpholine chiral auxiliary has also found application in asymmetric Michael additions and cycloaddition reactions, though these transformations have received less attention compared to aldol reactions.

Michael Addition Reactions:

In Michael addition reactions, the morpholine auxiliary-derived enolates react with α,β-unsaturated carbonyl compounds to form 1,4-addition products with high stereoselectivity. The reaction proceeds through a stepwise mechanism involving initial nucleophilic attack by the enolate at the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate intermediate.

The stereoselectivity of these reactions depends on several factors, including the nature of the Michael acceptor, the reaction conditions, and the specific morpholine auxiliary employed. Lewis acid catalysis has been found to enhance both the reactivity and selectivity of these transformations.

Cycloaddition Reactions:

While less extensively studied, the morpholine auxiliary has shown promise in various cycloaddition reactions. The auxiliary can participate in [4+2] cycloadditions (Diels-Alder reactions) where it acts as either a dienophile or diene partner, depending on the substitution pattern.

In these reactions, the morpholine auxiliary provides both activation of the participating double bond and facial selectivity through its chiral environment. The rigid structure of the auxiliary, combined with the steric bulk of the phenyl groups, creates a highly selective reaction environment that favors the formation of one cycloaddition stereoisomer over others.

Table 3: Michael Addition and Cycloaddition Selectivity

| Reaction Type | Substrate | Yield (%) | Selectivity | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Michael Addition | Methyl acrylate | 78 | 85:15 | 83 |

| Michael Addition | Acrylonitrile | 72 | 88:12 | 79 |

| Diels-Alder | Cyclopentadiene | 69 | 91:9 | 75 |

| Diels-Alder | Furan | 65 | 87:13 | 71 |

Integration with Evans Oxazolidinones and Other Auxiliaries

The morpholine chiral auxiliary occupies a unique position in the landscape of chiral auxiliaries, offering complementary reactivity and selectivity profiles compared to established systems such as Evans oxazolidinones [5] [6].

Comparative Analysis with Evans Oxazolidinones:

Evans oxazolidinones remain the most widely used chiral auxiliaries due to their broad substrate scope, high selectivity, and ease of preparation from readily available amino acids [5]. However, the morpholine auxiliary offers several advantages in specific applications:

Enhanced Substrate Tolerance: The six-membered morpholine ring provides greater conformational flexibility compared to the five-membered oxazolidinone ring, allowing accommodation of more sterically demanding substrates [5] [6].

Complementary Selectivity: While both auxiliaries typically provide syn-aldol selectivity, the morpholine auxiliary can offer orthogonal selectivity in certain transformations, providing access to different stereoisomers of the same product.

Unique Reaction Profiles: The morpholine auxiliary demonstrates different reactivity patterns in some reactions, particularly those involving nitrogen-containing electrophiles or nucleophiles, due to the presence of the morpholine nitrogen [1] [2].

Strategic Considerations for Auxiliary Selection:

The choice between morpholine and oxazolidinone auxiliaries depends on several factors:

- Substrate Structure: Highly hindered substrates may benefit from the greater flexibility of the morpholine system

- Selectivity Requirements: The specific selectivity pattern needed for the target molecule

- Reaction Conditions: Some transformations may favor one auxiliary over another due to stability or reactivity differences

- Economic Considerations: Cost and availability of the auxiliary and its precursors

Integration in Multi-Step Synthesis:

The morpholine auxiliary has been successfully integrated into multi-step synthetic sequences, often in combination with other chiral auxiliaries or catalytic asymmetric methods [1] [2] [3]. This approach allows synthetic chemists to access complex chiral molecules that would be difficult to prepare using a single asymmetric method.

The Williams lactone has found particular utility in the synthesis of amino acid derivatives and related compounds, where its morpholine structure provides both chiral induction and functional group compatibility [1] [2]. The auxiliary can be readily removed under mild conditions, allowing for the recovery of the chiral auxiliary and the formation of the desired product without epimerization or other side reactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant